N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
CAS No.: 28197-66-2
Cat. No.: VC21334883
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 28197-66-2 |
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Molecular Formula | C15H19NO4 |
Molecular Weight | 277.31 g/mol |
IUPAC Name | N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide |
Standard InChI | InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18) |
Standard InChI Key | MFGKLROXINRXIU-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C |
Appearance | Solid powder |
Chemical Structure and Identification
N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide belongs to the class of amides and contains multiple functional groups that contribute to its chemical behavior. The compound is characterized by a phenyl ring substituted with acetyl and butanamide groups, along with an oxirane (epoxide) moiety connected via a methoxy linkage.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters as presented in the following table:
Parameter | Information |
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CAS Number | 28197-66-2 |
Molecular Formula | C15H19NO4 |
Molecular Weight | 277.32 g/mol |
SMILES Notation | CCCC(=O)Nc1ccc(OCC2CO2)c(c1)C(=O)C |
EC Number | 248-893-8 |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific and regulatory contexts:
This diversity in nomenclature reflects the compound's presence across various scientific disciplines and regulatory frameworks, particularly in pharmaceutical quality control.
Physical and Chemical Properties
N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide possesses distinctive physical and chemical characteristics that determine its behavior in different environments and its potential applications.
Physical Properties
The physical state and properties of this compound are crucial for its handling, storage, and application:
Chemical Functionalities
The compound contains several key functional groups that contribute to its chemical reactivity:
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Amide group (-NHCO-): Contributes to hydrogen bonding and moderate hydrolytic stability.
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Acetyl group (-COCH₃): A ketone functionality that can participate in various reactions.
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Epoxide ring (oxirane): A highly reactive three-membered cyclic ether that can undergo ring-opening reactions.
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Aromatic ring: Provides structural rigidity and can participate in electrophilic aromatic substitution reactions.
These functional groups collectively determine the compound's chemical behavior and potential interactions with biological systems.
Synthesis and Preparation
The synthesis of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide typically involves multiple steps, requiring precise control of reaction conditions to ensure high purity of the final product.
General Synthetic Approach
Parameter | Consideration |
---|---|
Temperature | Critical for selective functionalization and avoiding side reactions |
Solvent Selection | Impacts solubility, reaction rate, and selectivity |
Catalyst Type | Essential for certain transformation steps |
Reaction Time | Affects conversion rates and product distribution |
Purification Method | Critical for obtaining high-purity material suitable for analytical standards |
Chemical Reactivity and Mechanism of Action
The reactivity profile of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is largely determined by its functional groups, particularly the epoxide and amide moieties.
Epoxide Reactivity
The epoxide (oxirane) ring is highly reactive due to its strained three-membered structure:
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Ring-opening reactions: The epoxide can undergo nucleophilic attack by various nucleophiles, including amines, thiols, alcohols, and water.
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Acid-catalyzed transformations: In acidic conditions, the epoxide can form diol derivatives.
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Potential for alkylation: The epoxide can act as an alkylating agent toward biological nucleophiles like DNA and proteins.
Amide Chemistry
The butanamide group exhibits characteristic amide reactivity:
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Hydrolysis: Can undergo hydrolysis under strong acidic or basic conditions to form carboxylic acids and amines.
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Hydrogen bonding: Participates in intermolecular and intramolecular hydrogen bonding, influencing solubility and crystal packing.
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Resonance stability: The amide bond possesses partial double-bond character, limiting free rotation.
Mechanistic Considerations
The compound's biological activity and chemical behavior are influenced by the combination of these reactive groups. The epoxide moiety, in particular, can potentially interact with biological nucleophiles through ring-opening reactions, while the amide and acetyl groups may participate in hydrogen bonding with receptor sites.
Applications and Significance
N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide has several important applications across different scientific fields.
Pharmaceutical Applications
The compound's primary significance lies in pharmaceutical quality control:
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Analytical standard: Used as a reference standard for the identification and quantification of impurities in acebutolol hydrochloride formulations .
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Quality control: Critical for ensuring pharmaceutical compliance with regulatory standards and specifications.
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Pharmaceutical intermediates: Potential utility as a synthetic intermediate in the preparation of related pharmaceutical compounds.
Research Applications
Beyond quality control, the compound has potential research applications:
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Structure-activity relationship studies: As a structurally defined molecule with diverse functional groups, it can inform the development of related compounds with modified properties.
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Material science: The epoxide functionality provides potential cross-linking capabilities for polymer chemistry applications.
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Chemical probe development: The reactive epoxide moiety could be utilized in the design of chemical probes for biological studies.
Related Compounds
Understanding the properties of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide contributes to the broader understanding of related compounds, particularly acebutolol and its derivatives used in cardiovascular medicine .
Hazard Type | Classification | Reference |
---|---|---|
Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | |
Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | |
GHS Pictogram | GHS07 (Warning) |
Accurate identification and characterization of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide are essential for its use as a reference standard in pharmaceutical quality control.
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through analysis of proton and carbon environments.
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Mass Spectrometry: Enables molecular weight confirmation and fragmentation pattern analysis.
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Infrared Spectroscopy: Reveals characteristic absorption bands for functional groups including amide, ketone, and epoxide.
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis.
Regulatory Status and Compliance
The regulatory context surrounding N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is primarily related to its role as a pharmaceutical impurity.
Compliance Requirements
For laboratories and pharmaceutical manufacturers working with this compound:
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